molecular formula C32H43BrN3O7P B1239316 Ro 317467 CAS No. 141368-50-5

Ro 317467

Cat. No.: B1239316
CAS No.: 141368-50-5
M. Wt: 692.6 g/mol
InChI Key: FPZBNIMUGKBECV-RLWLMLJZSA-N
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Description

Ro 317467 is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 317467 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzo[de]isoquinolin-2-yl core, followed by the introduction of the bromine and hydroxy groups. The final steps involve the attachment of the phosphinic acid moiety and the azacyclotridecyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ro 317467 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom with an amine would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, Ro 317467 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved strength or conductivity.

Mechanism of Action

The mechanism of action of Ro 317467 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various cellular pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[de]isoquinolin derivatives and phosphinic acid-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

What sets Ro 317467 apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with specific molecular targets also makes it a valuable tool in scientific research.

Properties

CAS No.

141368-50-5

Molecular Formula

C32H43BrN3O7P

Molecular Weight

692.6 g/mol

IUPAC Name

(5-bromo-6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)methyl-[(2S)-4-methyl-2-[[(3S)-2-oxo-azacyclotridec-3-yl]carbamoyl]pentyl]phosphinic acid

InChI

InChI=1S/C32H43BrN3O7P/c1-20(2)16-21(29(38)35-26-14-9-7-5-3-4-6-8-10-15-34-30(26)39)18-44(42,43)19-36-31(40)23-13-11-12-22-27(23)24(32(36)41)17-25(33)28(22)37/h11-13,17,20-21,26,37H,3-10,14-16,18-19H2,1-2H3,(H,34,39)(H,35,38)(H,42,43)/t21-,26+/m1/s1

InChI Key

FPZBNIMUGKBECV-RLWLMLJZSA-N

SMILES

CC(C)CC(CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)NC4CCCCCCCCCCNC4=O

Isomeric SMILES

CC(C)C[C@H](CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)N[C@H]4CCCCCCCCCCNC4=O

Canonical SMILES

CC(C)CC(CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)NC4CCCCCCCCCCNC4=O

Key on ui other cas no.

141368-50-5

Synonyms

Ro 31-7467
Ro 317467
Ro-317467

Origin of Product

United States

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